Benserazide hydrochloride
CAS No.: 14919-77-8
Cat. No.: VC20750589
Molecular Formula: C10H16ClN3O5
Molecular Weight: 293.70 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 14919-77-8 |
---|---|
Molecular Formula | C10H16ClN3O5 |
Molecular Weight | 293.70 g/mol |
IUPAC Name | 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
Standard InChI | InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H |
Standard InChI Key | ULFCBIUXQQYDEI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl |
Canonical SMILES | C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl |
Chemical Properties and Structure
Benserazide hydrochloride, chemically known as DL-Serine 2-(2,3,4-trihydroxybenzyl)hydrazide hydrochloride, possesses distinctive structural features that underpin its pharmacological activity . This compound has been extensively characterized in terms of its physical and chemical properties, which are crucial for understanding its behavior in biological systems and pharmaceutical formulations.
Fundamental Chemical Characteristics
Benserazide hydrochloride exhibits specific chemical and physical properties that determine its pharmaceutical behavior, as detailed in the following table:
Property | Characteristic |
---|---|
Chemical Formula | C₁₀H₁₅N₃O₅·HCl |
Molecular Weight | 293.70 g/mol |
SMILES Notation | Cl.NC(CO)C(=O)NNCc1ccc(O)c(O)c1O |
Physical Appearance | Crystalline powder |
Solubility | Water-soluble |
Storage Class | Combustible Solid (Class 11) |
The molecular structure of benserazide hydrochloride features a trihydroxybenzyl group attached to a serine-derived hydrazide, conferring its ability to inhibit decarboxylase enzymes . The presence of multiple hydroxyl groups contributes to its water solubility, an important characteristic for pharmaceutical formulations .
Mechanism of Action
The therapeutic value of benserazide hydrochloride stems primarily from its specific inhibitory effect on aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase. This mechanism is fundamental to its clinical applications and synergistic effects with other medications.
Enzymatic Inhibition
Benserazide functions as a peripherally acting aromatic L-amino acid decarboxylase inhibitor that cannot cross the blood-brain barrier . This selective inhibition is crucial for its primary clinical application as it specifically targets the peripheral metabolism of levodopa without affecting central nervous system decarboxylase activity . The enzyme inhibited by benserazide catalyzes various decarboxylation reactions, particularly those involving aromatic amino acids like levodopa .
Synergistic Action with Levodopa
The primary therapeutic significance of benserazide hydrochloride lies in its ability to enhance levodopa efficacy in Parkinson's disease treatment. When administered alone, levodopa encounters substantial peripheral decarboxylation to dopamine, which cannot cross the blood-brain barrier, resulting in limited therapeutic benefit and significant peripheral side effects . Benserazide prevents this premature conversion by inhibiting the decarboxylase enzyme in peripheral tissues, allowing more levodopa to reach the brain intact . This synergistic interaction significantly increases the bioavailability of levodopa in the central nervous system while minimizing peripheral dopamine-related adverse effects such as nausea, vasoconstriction, and cardiac arrhythmias .
Clinical Applications
Benserazide hydrochloride has established applications in treating neurological disorders, with its primary indication being Parkinson's disease when used in combination with levodopa.
Parkinson's Disease Management
The combination of benserazide hydrochloride with levodopa constitutes a cornerstone in Parkinson's disease treatment. This combination is marketed under various brand names, including Madopar in the United Kingdom and Prolopa in Canada . The typical formulation contains a specific ratio of levodopa to benserazide, such as the commonly prescribed "Madopar 100 mg/25 mg tablets," which combines 100 mg of levodopa with 25 mg of benserazide hydrochloride .
This therapeutic combination is particularly beneficial for patients with early to moderate Parkinson's disease, especially those with a clinical diagnosis of less than four years and a Hoehn and Yahr stage of 2 or less . The primary therapeutic goal is to alleviate motor symptoms, which are typically assessed using standardized rating scales such as the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) .
Other Neurological Applications
Beyond Parkinson's disease, the benserazide-levodopa combination has demonstrated efficacy in treating restless leg syndrome . This application leverages the combination's ability to enhance dopaminergic activity in the central nervous system, addressing the underlying neurochemical imbalances associated with this condition .
Pharmaceutical Formulations and Research Applications
Benserazide hydrochloride is utilized in various pharmaceutical formulations and serves as an important research tool in multiple scientific domains.
Pharmaceutical Preparations
The primary pharmaceutical presentation of benserazide hydrochloride is in fixed-dose combinations with levodopa. These formulations are designed to optimize the pharmacokinetic profile of levodopa while minimizing peripheral side effects . The typical ratio of levodopa to benserazide ranges from 4:1 to 10:1, with common formulations including 100/25 mg, 200/50 mg, and controlled-release variants .
Pharmaceutical standards for benserazide hydrochloride are maintained through rigorous quality control, with reference standards available from multiple pharmacopeial sources including the European Pharmacopoeia and British Pharmacopoeia . These standards ensure consistency in pharmaceutical preparations across different manufacturers and jurisdictions.
Research Applications
Beyond its clinical applications, benserazide hydrochloride serves as a valuable research tool in multiple domains:
-
Parkinson's Disease Research: Benserazide is used in combination with levodopa to enhance the effectiveness of Parkinson's disease therapies in research settings by inhibiting the peripheral metabolism of levodopa, allowing more to reach the brain .
-
Pharmaceutical Development: Researchers incorporate benserazide in drug formulations to improve the pharmacokinetics of other medications, particularly in neurological disorders, optimizing therapeutic outcomes .
-
Animal Studies: In preclinical research, benserazide is employed in animal models to study Parkinson's disease progression and evaluate new treatment strategies, providing insights into disease mechanisms and potential interventions .
-
Neuropharmacology Research: This compound serves as a tool in neuropharmacology studies, helping scientists understand interactions between neurotransmitters and effects of dopaminergic drugs .
-
Formulation Science: Benserazide hydrochloride is explored in formulation science for stabilizing active pharmaceutical ingredients, ensuring medication efficacy and safety .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume